2-(Benzyloxy)-3-bromo-5-fluoroaniline
Overview
Description
2-(Benzyloxy)-3-bromo-5-fluoroaniline is an organic compound characterized by the presence of a benzyl ether group, a bromine atom, and a fluorine atom on an aniline derivative
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized by starting with aniline and sequentially introducing bromine and fluorine atoms through electrophilic aromatic substitution reactions.
Benzylation: The benzyloxy group can be introduced by reacting the aniline derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of continuous flow reactors and advanced purification techniques to achieve high efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atom, resulting in the formation of 2-(benzyloxy)-3-fluoroaniline.
Substitution: Substitution reactions at the aromatic ring can introduce various functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromyl chloride can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid, and their derivatives.
Reduction: 2-(benzyloxy)-3-fluoroaniline.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(Benzyloxy)-3-bromo-5-fluoroaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe or a building block for bioconjugation studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-3-bromo-5-fluoroaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It may bind to receptors, triggering signal transduction pathways.
Comparison with Similar Compounds
2-(Benzyloxy)-3-bromo-5-fluoroaniline is unique due to its combination of functional groups. Similar compounds include:
2-(Benzyloxy)-3-fluoroaniline: Lacks the bromine atom.
3-Bromo-5-fluoroaniline: Lacks the benzyloxy group.
2-(Benzyloxy)-5-fluoroaniline: Lacks the bromine atom at the 3-position.
Properties
IUPAC Name |
3-bromo-5-fluoro-2-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWDOSSHMJXEOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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